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Compound of Interest

Compound Name: Triphenylcarbinol

Cat. No.: B194598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of triphenylcarbinol
against common starting materials and byproducts to confirm its identity. Detailed experimental

protocols and visual workflows are included to support researchers in their analytical

endeavors.

Triphenylcarbinol, a tertiary alcohol, is a common product in organic synthesis, often prepared

via a Grignard reaction. Confirmation of its successful synthesis and purity is crucial. This guide

focuses on the use of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to unequivocally identify

triphenylcarbinol and distinguish it from potential contaminants such as the starting material

benzophenone, unreacted Grignard reagent precursor bromobenzene, and the byproduct

biphenyl.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic features of triphenylcarbinol and its

common alternatives.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

Triphenylcarbinol
~3400-3600 (broad), ~3050-

3100, ~1450-1600

O-H stretch (alcohol), Aromatic

C-H stretch, Aromatic C=C

stretch[1]

Benzophenone
~1660-1680 (strong), ~3050-

3100, ~1450-1600

C=O stretch (ketone), Aromatic

C-H stretch, Aromatic C=C

stretch

Bromobenzene
~3050-3100, ~1450-1600,

~1000-1100

Aromatic C-H stretch, Aromatic

C=C stretch, C-Br stretch[2]

Biphenyl ~3050-3100, ~1450-1600
Aromatic C-H stretch, Aromatic

C=C stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Triphenylcarbinol ~7.2-7.3 Multiplet 15H
Aromatic

protons[3][4]

~2.8 (variable) Singlet 1H
Hydroxyl

proton[3]

Benzophenone ~7.4-7.8 Multiplet 10H Aromatic protons

Bromobenzene ~7.2-7.6 Multiplet 5H Aromatic protons

Biphenyl ~7.3-7.6 Multiplet 10H
Aromatic

protons[5][6]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

Triphenylcarbinol ~82 Quaternary carbon (C-OH)[3]

~127-128, ~147 Aromatic carbons[3]

Benzophenone ~197 Carbonyl carbon (C=O)[7][8]

~128-138 Aromatic carbons[7][8]

Bromobenzene ~122
Carbon attached to Br[9][10]

[11]

~127-132 Aromatic carbons[9][10][11]

Biphenyl ~127-129, ~141 Aromatic carbons[5][6][12][13]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
Objective: To identify the presence of the hydroxyl functional group in triphenylcarbinol and

the absence of the carbonyl group from benzophenone.

Methodology:

Sample Preparation:

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous

potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent

pellet using a hydraulic press.

Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of

the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the

sample and the crystal.

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).[14]
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Data Acquisition:

Place the prepared sample in the IR spectrometer.

Record the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

Acquire a background spectrum of the empty sample holder or pure solvent to subtract

from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands for the hydroxyl group (broad peak around

3400-3600 cm⁻¹) and aromatic C-H and C=C bonds.[1]

For comparison, note the strong carbonyl absorption in benzophenone around 1660-1680

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in the

molecule to confirm the structure of triphenylcarbinol.

Methodology for ¹H and ¹³C NMR:

Sample Preparation:

Dissolve approximately 5-20 mg of the purified sample in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube.[15]

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any

particulate matter.[16]

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to optimize homogeneity.[17]
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For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon atom.[17]

Data Processing and Analysis:

Apply Fourier transformation to the acquired Free Induction Decay (FID).[17]

Phase the spectrum and perform baseline correction.[17]

Reference the spectrum. For samples in CDCl₃, the residual CHCl₃ peak at 7.26 ppm can

be used for ¹H NMR, and the CDCl₃ triplet centered at 77.16 ppm for ¹³C NMR.

Tetramethylsilane (TMS) can also be used as an internal standard at 0 ppm.[17]

For ¹H NMR: Integrate the signals to determine the relative number of protons for each

peak. Analyze the chemical shifts and splitting patterns to assign the protons to the

structure.

For ¹³C NMR: Analyze the chemical shifts to identify the different types of carbon atoms

(e.g., quaternary, aromatic).

Mandatory Visualizations
Logical Workflow for Spectroscopic Identification
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Spectroscopic Analysis Workflow
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Synthesis of Triphenylcarbinol

Bromobenzene

Mg, Dry Ether
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(Grignard Reagent)
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Benzophenone

Aqueous Acid Workup

Triphenylcarbinol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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